molecular formula C26H23NO4S B11669996 Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Ethyl 2-{[(6-methoxynaphthalen-2-yl)carbonyl]amino}-4-(4-methylphenyl)thiophene-3-carboxylate

Cat. No.: B11669996
M. Wt: 445.5 g/mol
InChI Key: VGVHWVJYNLCEDB-UHFFFAOYSA-N
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Description

ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a synthetic organic compound that belongs to the class of thiophene carboxylates This compound is characterized by its complex structure, which includes a methoxynaphthalene moiety, an amido group, and a thiophene ring substituted with a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Methoxynaphthalene Amide: This step involves the reaction of 6-methoxynaphthalene with an appropriate amine to form the amido group.

    Thiophene Ring Formation: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Coupling Reactions: The final step involves coupling the methoxynaphthalene amide with the thiophene ring, followed by esterification to form the ethyl carboxylate.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce thiols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE
  • ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE

Uniqueness

ETHYL 2-(6-METHOXYNAPHTHALENE-2-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is unique due to the presence of the methoxynaphthalene moiety and the specific substitution pattern on the thiophene ring

Properties

Molecular Formula

C26H23NO4S

Molecular Weight

445.5 g/mol

IUPAC Name

ethyl 2-[(6-methoxynaphthalene-2-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate

InChI

InChI=1S/C26H23NO4S/c1-4-31-26(29)23-22(17-7-5-16(2)6-8-17)15-32-25(23)27-24(28)20-10-9-19-14-21(30-3)12-11-18(19)13-20/h5-15H,4H2,1-3H3,(H,27,28)

InChI Key

VGVHWVJYNLCEDB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C3=CC4=C(C=C3)C=C(C=C4)OC

Origin of Product

United States

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